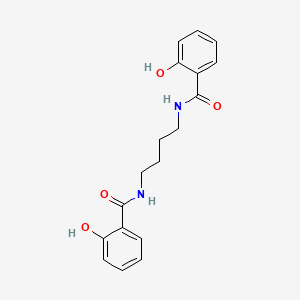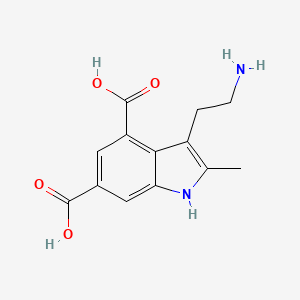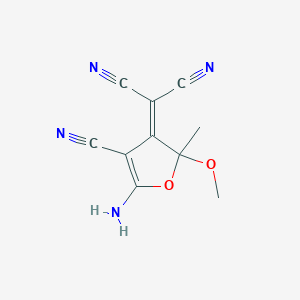
Benzamide, N,N'-1,4-butanediylbis(2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) typically involves the reaction of benzamide derivatives with butanediyl compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzamide moiety allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) is unique due to its butanediyl bridge and hydroxyl groups, which confer distinct chemical and biological properties compared to other benzamide derivatives. Its specific structure allows for unique interactions with molecular targets, making it valuable in various applications .
Properties
CAS No. |
76218-89-8 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-hydroxy-N-[4-[(2-hydroxybenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C18H20N2O4/c21-15-9-3-1-7-13(15)17(23)19-11-5-6-12-20-18(24)14-8-2-4-10-16(14)22/h1-4,7-10,21-22H,5-6,11-12H2,(H,19,23)(H,20,24) |
InChI Key |
WIKQEUHLUWLDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzimidazol-1-yl)propyl]-3-nitropyridin-2-amine](/img/structure/B11483309.png)
![4-(chloromethyl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11483321.png)
![ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483330.png)


![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11483350.png)
![1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline](/img/structure/B11483360.png)
![5-(4-fluorophenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B11483363.png)
![Benzamide, 4-fluoro-N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B11483370.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide](/img/structure/B11483372.png)
![2-[4-(butan-2-yl)phenoxy]-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B11483376.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B11483384.png)


